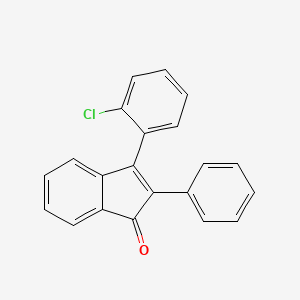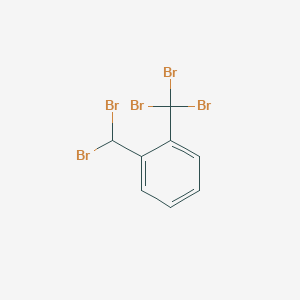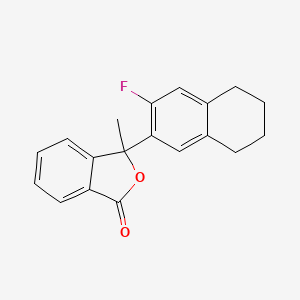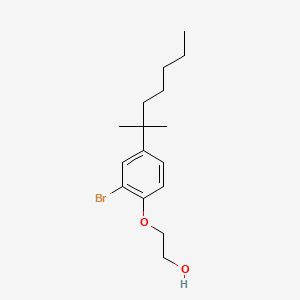
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 2-chlorobenzyl bromide with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of toluene and tetrahydrofuran as solvents can improve the reaction efficiency .
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant effects . The compound’s structure allows it to bind to these channels and modulate their activity, thereby exerting its pharmacological effects.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-2-phenyl-1H-inden-1-one
- 3-(2-Chlorophenyl)-2-phenyl-1H-indole
Uniqueness
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one is unique due to its specific substitution pattern on the indanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 109979-24-0 | |
分子式 |
C21H13ClO |
分子量 |
316.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-phenylinden-1-one |
InChI |
InChI=1S/C21H13ClO/c22-18-13-7-6-12-17(18)20-15-10-4-5-11-16(15)21(23)19(20)14-8-2-1-3-9-14/h1-13H |
InChIキー |
BBZCMTGCHPQPKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)


![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)


![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
